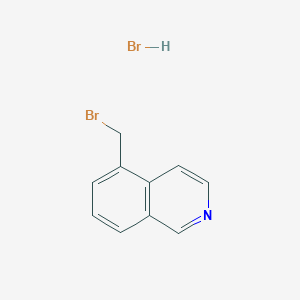

5-(Bromomethyl)isoquinoline hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-(bromomethyl)isoquinoline;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrN.BrH/c11-6-8-2-1-3-9-7-12-5-4-10(8)9;/h1-5,7H,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZMGMJIKMWSHCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2)C(=C1)CBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

586373-76-4 | |

| Record name | Isoquinoline, 5-(bromomethyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=586373-76-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Bromomethyl)isoquinoline hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What is 5-(Bromomethyl)isoquinoline hydrobromide used for

An In-Depth Technical Guide to 5-(Bromomethyl)isoquinoline hydrobromide: A Cornerstone Intermediate in Modern Drug Discovery

Abstract

This compound has emerged as a pivotal building block in synthetic organic and medicinal chemistry. Its strategic importance lies in the versatile reactivity of the bromomethyl group, which serves as a highly efficient electrophilic handle for introducing the isoquinoline scaffold into a diverse array of molecular architectures. The isoquinoline core is a privileged structure found in numerous biologically active natural products and synthetic pharmaceuticals, exhibiting activities that span from anticancer to anti-inflammatory agents.[1][2][3] This technical guide provides an in-depth analysis of the synthesis, core reactivity, and applications of this compound, with a focus on its practical utility for researchers, scientists, and drug development professionals. We will explore its physicochemical properties, detail synthetic protocols, and discuss its application in the generation of novel therapeutic agents and molecular probes, grounded in authoritative references and field-proven insights.

Introduction: The Strategic Value of the Isoquinoline Scaffold

The isoquinoline framework, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry.[4][5] Nature has extensively utilized this motif in a vast family of alkaloids, including papaverine and morphine, which exhibit profound physiological effects.[4][6] In modern drug discovery, synthetic isoquinoline derivatives are integral to a wide range of therapeutics targeting ailments such as cancer, neurological disorders, and infections.[1][3]

The utility of this compound stems from its function as a versatile chemical intermediate. It provides a direct and reliable route to attach the isoquinoline moiety to other molecules. The key to its synthetic versatility is the high reactivity of the bromomethyl group (-CH2Br).[7] Bromine is an excellent leaving group, making the adjacent benzylic carbon highly susceptible to nucleophilic attack, thus enabling a wide range of chemical transformations.[7] Furthermore, its formulation as a hydrobromide salt enhances its stability and solubility in polar organic solvents, simplifying its handling and use in laboratory settings.[1][7]

Physicochemical Properties and Handling

Accurate knowledge of a reagent's properties is fundamental to its effective and safe use in experimental design. The key characteristics of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 586373-76-4 | [1] |

| Molecular Formula | C₁₀H₈BrN · HBr | [1] |

| Molecular Weight | 301.88 g/mol | [1] |

| Appearance | Light brown to grey solid | [1] |

| Purity | ≥ 95% | [1] |

| Storage Conditions | Store at 0-8 °C, dry conditions | [1] |

Safety and Handling Protocol

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE).

-

General Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[8] Prevent contact with skin, eyes, and clothing.[9]

-

PPE: Wear protective gloves, a lab coat, and safety goggles with side shields.[8]

-

First Aid (IF ON SKIN): Wash with plenty of soap and water. If irritation persists, seek medical attention.[8][9]

-

First Aid (IF IN EYES): Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

Synthesis of the Reagent

The synthesis of this compound is typically achieved via a two-step process starting from isoquinoline. The first step involves the regioselective bromination of the isoquinoline ring to produce 5-bromoisoquinoline, which is a key precursor.[10] The second, subsequent step would involve the conversion of a methyl group at the 5-position to a bromomethyl group, a standard benzylic bromination reaction.

The following diagram outlines the synthetic logic, starting from the commercially available isoquinoline.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 6. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 7. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. fishersci.com [fishersci.com]

- 10. US6500954B1 - Synthesis of 5- or 8-bromoisoquinoline derivatives - Google Patents [patents.google.com]

5-(Bromomethyl)isoquinoline hydrobromide chemical properties

An In-Depth Technical Guide to the Chemical Properties and Applications of 5-(Bromomethyl)isoquinoline Hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal reagent in modern synthetic chemistry, offering a versatile scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive technical overview of its core chemical properties, reactivity, and established applications. By delving into the causality behind its synthetic utility and providing actionable experimental protocols, this document serves as an essential resource for professionals in drug discovery and organic synthesis. We will explore its structural significance, reactivity profile, and role as a key building block in the creation of complex molecular architectures, grounded in authoritative references and practical insights.

Introduction: The Strategic Importance of the Isoquinoline Scaffold

The isoquinoline nucleus is a privileged heterocyclic aromatic system found in a vast number of natural alkaloids, such as morphine and papaverine, and is a cornerstone in medicinal chemistry.[1][2] Its derivatives are integral to a wide array of pharmaceuticals targeting ailments like cancer, respiratory diseases, infections, and neurological disorders.[3] this compound emerges as a particularly valuable intermediate, providing a reactive "handle" at the 5-position for strategic molecular elaboration. The presence of the bromomethyl group facilitates a range of chemical transformations, enabling the systematic construction of diverse molecular libraries for drug discovery and material science applications.[4]

Core Chemical and Physical Properties

A thorough understanding of the fundamental properties of this compound is critical for its effective use in a laboratory setting. These properties dictate storage, handling, and reaction conditions.

| Property | Value | Source(s) |

| CAS Number | 586373-76-4 | [5] |

| Molecular Formula | C₁₀H₈BrN·HBr | [5] |

| Molecular Weight | 301.88 g/mol | [5] |

| Appearance | Light brown to grey solid | [5] |

| Purity | ≥ 95% (Assay) | [5] |

| Storage Conditions | Store at 0-8 °C, inert atmosphere | [5][6] |

The hydrobromide salt form is frequently employed in research due to its enhanced stability and increased solubility in polar solvents compared to its free base, 5-(bromomethyl)isoquinoline.[4][5] This improved solubility facilitates its handling and use in various reaction media.

Synthesis and Spectroscopic Characterization

Synthetic Pathway: Wohl-Ziegler Bromination

The synthesis of the free base, 5-(bromomethyl)isoquinoline, is commonly achieved via a radical bromination of 5-methylisoquinoline. The Wohl-Ziegler reaction is a preferred method, utilizing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator like azobisisobutyronitrile (A-IBN) or dibenzoyl peroxide (DBPO).[4]

Experimental Protocol: Synthesis of 5-(Bromomethyl)isoquinoline

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 5-methylisoquinoline in a non-polar solvent such as carbon tetrachloride (CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator (e.g., AIBN).

-

Reaction: Heat the mixture to reflux. The reaction progress can be monitored by TLC or GC-MS. The use of NBS is advantageous as it provides a low, constant concentration of bromine, minimizing side reactions.[4]

-

Work-up: Upon completion, cool the reaction mixture and filter to remove the succinimide byproduct.

-

Purification: The solvent is removed under reduced pressure, and the resulting crude product can be purified by recrystallization or column chromatography to yield 5-(bromomethyl)isoquinoline.

-

Hydrobromide Salt Formation: To obtain the hydrobromide salt, the purified free base can be dissolved in an appropriate solvent and treated with a solution of hydrogen bromide.

References

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 158654-74-1|5-(Bromomethyl)isoquinoline|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 5-(Bromomethyl)isoquinoline Hydrobromide

This guide provides a comprehensive overview of the synthesis and characterization of 5-(Bromomethyl)isoquinoline hydrobromide, a critical building block for researchers, scientists, and professionals in drug development. The isoquinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including potential as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3] this compound serves as a versatile intermediate, enabling the introduction of various functional groups at the 5-position of the isoquinoline ring system.[4][5][6] This document offers a detailed exploration of its synthesis via the Wohl-Ziegler reaction, in-depth characterization, and practical insights into the experimental process.

The Strategic Importance of this compound in Synthesis

The synthetic utility of this compound stems from the reactivity of the bromomethyl group.[4] The bromine atom is an excellent leaving group, rendering the benzylic carbon susceptible to nucleophilic substitution. This allows for the facile introduction of a wide array of functionalities, including amines, thiols, and alkoxides, thereby creating a diverse library of isoquinoline derivatives.[4] Furthermore, this compound can participate in transition metal-catalyzed cross-coupling reactions, which are pivotal for forming new carbon-carbon bonds.[4] The hydrobromide salt form is frequently used due to its enhanced solubility in polar solvents, simplifying its handling and use in various reaction conditions.[4][5]

Synthesis via Wohl-Ziegler Bromination: A Mechanistic and Practical Overview

The most common and effective method for synthesizing 5-(Bromomethyl)isoquinoline is through the Wohl-Ziegler reaction, which involves the radical bromination of 5-methylisoquinoline.[4] This reaction utilizes N-Bromosuccinimide (NBS) as the bromine source and a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), in a non-polar solvent.[4][7]

Reaction Mechanism

The Wohl-Ziegler reaction proceeds via a free radical chain mechanism. The choice of NBS is crucial as it provides a low, constant concentration of bromine in the reaction mixture, which helps to minimize side reactions such as addition to the aromatic ring.[4][8]

DOT Script for Synthesis Workflow

Caption: A schematic overview of the synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful control of reaction parameters is key to achieving a high yield and purity of the desired product.

Materials and Reagents:

-

5-Methylisoquinoline

-

N-Bromosuccinimide (NBS) (recrystallized)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

-

Ethanol/Water (for recrystallization)

Safety Precautions:

-

N-Bromosuccinimide (NBS): NBS is a corrosive and harmful substance.[9] It can cause severe skin burns and eye damage.[9] Always handle NBS in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[9][10][11][12] Avoid inhalation of dust and contact with skin and eyes.[9][10][11] In case of contact, rinse immediately with plenty of water and seek medical attention.[9][10]

-

Carbon tetrachloride (CCl₄): CCl₄ is a toxic and environmentally hazardous solvent. It is recommended to use a safer alternative if possible. All operations involving CCl₄ should be performed in a fume hood.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylisoquinoline in carbon tetrachloride.

-

Addition of Reagents: Add N-Bromosuccinimide (NBS) and a catalytic amount of the radical initiator (AIBN or BPO) to the solution. The use of freshly recrystallized NBS is recommended to avoid side reactions.[7]

-

Reaction Execution: Heat the reaction mixture to reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration. The filtrate is then washed with water and a saturated sodium bicarbonate solution to remove any remaining acidic impurities.

-

Extraction and Drying: The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification and Isolation: The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield 5-(Bromomethyl)isoquinoline as a solid.[4][13] The hydrobromide salt can be obtained by treating the free base with a solution of hydrobromic acid.

Comprehensive Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. The following techniques are routinely employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for structural elucidation.[4]

| ¹H NMR | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| Bromomethyl Protons (-CH₂Br) | ~ 4.5 - 4.75 | Singlet | Protons of the bromomethyl group |

| Aromatic Protons | ~ 7.5 - 9.0 | Multiplets | Protons of the isoquinoline ring system |

| ¹³C NMR | Expected Chemical Shift (δ, ppm) | Assignment |

| Bromomethyl Carbon (-CH₂Br) | ~ 30 | Carbon of the bromomethyl group |

| Aromatic Carbons | ~ 120 - 155 | Carbons of the isoquinoline ring system |

Note: The exact chemical shifts may vary depending on the solvent used.[4]

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.[4] For 5-(Bromomethyl)isoquinoline, the mass spectrum will exhibit a characteristic isotopic pattern for a bromine-containing compound, with two major peaks for the molecular ion [M⁺] at m/z 221 and 223, with approximately equal intensity.[4]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected peaks would correspond to C-H stretching of the aromatic ring and the CH₂ group, and C=C and C=N stretching vibrations of the isoquinoline core.

Melting Point Analysis

The melting point of the purified compound can be compared to literature values to assess its purity. A sharp melting point range is indicative of a pure sample.[4]

DOT Script for Molecular Structure

References

- 1. researchgate.net [researchgate.net]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. nbinno.com [nbinno.com]

- 7. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

- 9. lobachemie.com [lobachemie.com]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. chemscience.com [chemscience.com]

- 13. benchchem.com [benchchem.com]

Unlocking Cellular Insights: The Mechanistic Landscape of Isoquinoline-Based Fluorescent Probes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, my experience has consistently shown that the rational design of a fluorescent probe is paramount to its success in complex biological systems. It is not merely about creating a molecule that lights up, but about engineering a sophisticated tool that responds to a specific molecular event with high fidelity. The isoquinoline scaffold, a privileged heterocyclic aromatic compound, has emerged as a remarkably versatile platform for developing such tools.[1][2] Its inherent photophysical properties, coupled with the ease of synthetic modification, allow for the precise tuning of fluorescence responses through a variety of elegant photophysical mechanisms.[3][4][5]

This guide provides an in-depth exploration of the core mechanisms governing the action of isoquinoline-based fluorescent probes. We will move beyond a simple catalog of structures to dissect the causality behind their design, offering field-proven insights into how these molecular reporters function. Our focus is on the "why"—why a particular design choice leads to a specific sensing capability—to empower you in the selection, application, and development of next-generation fluorescent probes.

Section 1: The Isoquinoline Core - A Privileged Fluorophore

The isoquinoline ring system, a fusion of benzene and pyridine rings, provides a robust and electronically versatile core.[3] Its fundamental properties, including good photostability and quantum yield in certain derivatives, make it an excellent starting point for fluorophore design.[5][6] More importantly, its structure can be readily functionalized at various positions, allowing for the strategic attachment of recognition moieties (for analyte binding) and tuning groups (to modulate electronic properties).[4][7] This synthetic tractability is what enables the harnessing of diverse and powerful fluorescence-switching mechanisms.

Section 2: Photoinduced Electron Transfer (PET) - The "Off-On" Switch

Photoinduced Electron Transfer (PET) is one of the most widely employed mechanisms for designing "turn-on" fluorescent probes.[8][9] The core principle is the quenching of fluorescence through a non-radiative electron transfer process, which is subsequently inhibited by the presence of an analyte.[10]

The PET Mechanism

A typical PET probe consists of three components: the isoquinoline fluorophore, a linker, and a receptor/recognition group (e.g., a metal chelator).[9] The receptor is chosen to have a highest occupied molecular orbital (HOMO) energy level that lies between the HOMO and lowest unoccupied molecular orbital (LUMO) of the excited fluorophore.[9]

-

"Off" State (Fluorescence Quenched): Upon excitation of the isoquinoline fluorophore, an electron is promoted from its HOMO to its LUMO. In the absence of the target analyte, the receptor readily donates an electron to the now-vacant HOMO of the excited fluorophore. This process, PET, provides a rapid, non-radiative decay pathway back to the ground state, effectively quenching fluorescence.[10][11]

-

"On" State (Fluorescence Restored): When the target analyte binds to the receptor, the receptor's redox potential is altered, lowering its HOMO energy level.[12] This change makes the electron transfer to the excited fluorophore energetically unfavorable. With the PET pathway blocked, the fluorophore returns to the ground state via its natural radiative pathway—fluorescence.[1][10]

Visualizing the PET Mechanism

References

- 1. crimsonpublishers.com [crimsonpublishers.com]

- 2. Exploring the Chemistry and Applications of Isoquinoline - Amerigo Scientific [amerigoscientific.com]

- 3. crimsonpublishers.com [crimsonpublishers.com]

- 4. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Photoinduced electron transfer (PeT) based fluorescent probes for cellular imaging and disease therapy - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. scispace.com [scispace.com]

- 10. Kinetically Controlled Photoinduced Electron Transfer Switching in Cu(I)-Responsive Fluorescent Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Reactivity of 5-(Bromomethyl)isoquinoline Hydrobromide with Nucleophiles

Abstract: 5-(Bromomethyl)isoquinoline hydrobromide is a versatile and highly reactive building block crucial in the synthesis of diverse molecular architectures, particularly within pharmaceutical and materials science research.[1] Its synthetic utility is primarily derived from the labile bromomethyl group at the 5-position of the isoquinoline core, which is highly susceptible to nucleophilic substitution.[2] This guide provides an in-depth technical overview of the reactivity of this compound with a range of common nucleophiles, including nitrogen, oxygen, and sulfur-based species. We will explore the underlying mechanistic principles, provide field-proven experimental protocols, and discuss strategies for optimizing reaction outcomes. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent for the synthesis of complex isoquinoline derivatives.

Introduction: The Significance of the Isoquinoline Scaffold

The isoquinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and marketed drugs used to treat a wide array of diseases, including cancer, infections, and neurological disorders.[3][4] The functionalization of this scaffold is a key strategy in drug discovery for modulating pharmacokinetic and pharmacodynamic properties. This compound serves as a pivotal intermediate, enabling the facile introduction of diverse functional groups at the 5-position through nucleophilic displacement of the bromide leaving group.[2] Its application spans the synthesis of novel therapeutic agents, fluorescent probes, and advanced materials.[1]

Physicochemical Properties and Handling

Understanding the properties of this compound is essential for its effective use and safe handling. The compound is typically a light brown to grey solid and is often supplied as a hydrobromide salt, which enhances its stability and solubility in polar solvents compared to the free base.[1][2]

| Property | Value | Source |

| CAS Number | 586373-76-4 | [1] |

| Molecular Formula | C₁₀H₈BrN·HBr | [1] |

| Molecular Weight | 301.88 g/mol | [1] |

| Appearance | Light brown to grey solid | [1] |

| Storage | Store at 0-8 °C | [1] |

Safety and Handling: As a reactive alkylating agent, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be performed in a well-ventilated fume hood. As with many benzylic bromides, it may be a lachrymator and irritant. Consult the Safety Data Sheet (SDS) for comprehensive safety information.[1]

Core Reactivity: The Sₙ2 Displacement Mechanism

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction. The carbon of the bromomethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles. The bromide ion is an excellent leaving group, facilitating this transformation.[2]

A critical consideration is that the starting material is a hydrobromide salt. This means the isoquinoline nitrogen is protonated. Consequently, at least two equivalents of a base are typically required: one to neutralize the HBr salt and a second to deprotonate the nucleophile (if it is not already anionic) or to scavenge the HBr generated during the reaction.

Caption: General Sₙ2 mechanism for nucleophilic substitution.

Reactivity with N-Nucleophiles

The alkylation of nitrogen nucleophiles is one of the most common applications of this reagent, leading to the formation of secondary or tertiary amines and N-substituted heterocycles.[2]

Common N-Nucleophiles:

-

Primary and secondary aliphatic amines

-

Anilines and other aromatic amines

-

Heterocycles such as imidazoles, pyrazoles, and triazoles

Reaction Conditions: These reactions are typically performed in polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (ACN). An inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like diisopropylethylamine (DIPEA) is used.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Piperidine | K₂CO₃ | DMF | Room Temp | High |

| Aniline | DIPEA | ACN | 60-80 °C | Moderate-High |

| Imidazole | K₂CO₃ | DMF | Room Temp | High |

Protocol: Synthesis of 5-(Piperidin-1-ylmethyl)isoquinoline

This protocol provides a self-validating system for the N-alkylation of a secondary amine.

-

Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Solvent and Base Addition: Add anhydrous DMF to create a ~0.1 M solution. Add finely powdered potassium carbonate (K₂CO₃, 2.5 eq). The use of excess base ensures neutralization of the HBr salt and scavenging of the HBr byproduct.

-

Nucleophile Addition: Add piperidine (1.1 eq) dropwise to the stirring suspension at room temperature.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-4 hours).

-

Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). The aqueous wash removes DMF and inorganic salts.

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for N-alkylation.

Reactivity with O-Nucleophiles

Reactions with oxygen nucleophiles, such as phenols and alcohols, yield the corresponding ethers. These reactions, a variant of the Williamson ether synthesis, typically require a strong base to deprotonate the hydroxyl group, forming a more potent alkoxide or phenoxide nucleophile.[2]

Common O-Nucleophiles:

-

Phenols and substituted phenols

-

Aliphatic alcohols (may require stronger conditions)

Reaction Conditions: A strong base like sodium hydride (NaH) or a milder base like potassium carbonate can be used, depending on the acidity of the alcohol. DMF and THF are common solvents.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Phenol | K₂CO₃ | ACN | Reflux | High |

| 4-Methoxyphenol | Cs₂CO₃ | DMF | 50 °C | High |

| Benzyl Alcohol | NaH | THF | 0 °C to RT | Moderate |

Protocol: Synthesis of 5-((Phenoxy)methyl)isoquinoline

-

Nucleophile Preparation: In a flame-dried flask under N₂, suspend phenol (1.1 eq) and potassium carbonate (2.5 eq) in anhydrous acetonitrile (ACN).

-

Reagent Addition: Add this compound (1.0 eq) in one portion.

-

Reaction: Heat the mixture to reflux and monitor by TLC. The reaction is typically complete within 6-12 hours.

-

Work-up and Purification: Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate. Dissolve the residue in ethyl acetate, wash with 1M NaOH (to remove excess phenol) and brine, then dry and concentrate. Purify by column chromatography.

Reactivity with S-Nucleophiles

Thiols are excellent nucleophiles and react readily with this compound to form thioethers.[2] The high nucleophilicity of the thiolate anion means these reactions often proceed rapidly under mild conditions.[5]

Common S-Nucleophiles:

-

Aliphatic thiols

-

Thiophenols

Reaction Conditions: Similar to N-alkylation, a base like K₂CO₃ or an organic base in a polar aprotic solvent is sufficient. The reaction is often exothermic and proceeds quickly at room temperature.

| Nucleophile | Base | Solvent | Temperature | Typical Yield |

| Thiophenol | K₂CO₃ | DMF | Room Temp | Very High |

| Ethanethiol | Et₃N | CH₂Cl₂ | 0 °C to RT | High |

Protocol: Synthesis of 5-((Phenylthio)methyl)isoquinoline

-

Reagent Preparation: To a flask, add this compound (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.

-

Nucleophile Addition: Add thiophenol (1.05 eq) dropwise at room temperature.

-

Reaction: Stir for 1-2 hours at room temperature. Monitor completion by TLC.

-

Work-up and Purification: Perform an aqueous work-up as described for the N-alkylation protocol. The product is then purified by column chromatography.

Conclusion

This compound is a robust and versatile electrophile for the synthesis of a wide variety of 5-substituted isoquinoline derivatives. Its reactivity is dominated by the Sₙ2 mechanism, allowing for predictable and high-yielding reactions with a broad spectrum of nitrogen, oxygen, and sulfur nucleophiles. By carefully selecting the base, solvent, and temperature, researchers can effectively control the reaction outcome and access complex molecules that are of significant interest in drug discovery and materials science. The protocols outlined in this guide provide a solid foundation for the practical application of this important synthetic building block.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 3. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragment-based design of isoquinoline derivatives as anti-inflammatory drugs - Research Outreach [researchoutreach.org]

- 5. youtube.com [youtube.com]

An In-Depth Technical Guide to the Solubility and Stability of 5-(Bromomethyl)isoquinoline Hydrobromide

Introduction

5-(Bromomethyl)isoquinoline hydrobromide is a pivotal heterocyclic building block in medicinal chemistry and pharmaceutical research. Its structure, featuring a reactive bromomethyl group on the isoquinoline scaffold, allows for versatile synthetic modifications, making it a key intermediate in the development of novel therapeutic agents, including those with antitumor and antimicrobial properties.[1] The hydrobromide salt form is often utilized to improve the handling characteristics, particularly the solubility in polar solvents, which is a critical parameter for its application in synthetic and biological contexts.[1][2][3]

Understanding the solubility and stability of this compound is not merely a procedural formality; it is fundamental to its effective use. Solubility dictates the choice of reaction media and is a crucial factor in designing in vitro biological assays, while stability determines appropriate storage, handling, and reaction conditions, ensuring the integrity of the molecule throughout its lifecycle. This guide provides a comprehensive technical overview of the theoretical and practical aspects of assessing the solubility and stability of this compound, grounded in established scientific principles and regulatory frameworks.

Core Physicochemical and Structural Properties

The behavior of this compound is dictated by its unique molecular architecture. The molecule consists of three key components:

-

The Isoquinoline Core: A bicyclic aromatic system containing a nitrogen atom. This moiety is largely nonpolar but the nitrogen atom can act as a hydrogen bond acceptor and is basic, allowing for protonation.[4][5]

-

The Bromomethyl Group (-CH₂Br): Attached to the benzylic position, this group is the primary site of reactivity. Bromine is an excellent leaving group, making the benzylic carbon highly susceptible to nucleophilic substitution.[2] This reactivity is the cornerstone of its synthetic utility but also its principal degradation pathway.

-

The Hydrobromide Salt (·HBr): The isoquinoline nitrogen is protonated by hydrobromic acid. This salt form significantly increases the polarity of the molecule, which is intended to enhance its solubility in aqueous and polar protic solvents compared to the free base.[1][2]

A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 586373-76-4 | [1] |

| Molecular Formula | C₁₀H₈BrN · HBr | [1] |

| Molecular Weight | 301.88 g/mol | [1] |

| Appearance | Light brown to grey solid | [1] |

| Storage Conditions | Store at 0-8 °C, protected from light and moisture. | [1][3] |

Comprehensive Solubility Assessment

Solubility is a critical determinant of a compound's utility, influencing everything from reaction kinetics to bioavailability. For this compound, two types of solubility are particularly relevant in a research and development setting: thermodynamic and kinetic.

-

Thermodynamic Solubility: This is the "true" solubility, representing the equilibrium concentration of a compound in a saturated solution with an excess of solid material.[6] It is the gold-standard measurement, crucial for pre-formulation and late-stage development.[7]

-

Kinetic Solubility: This measures the concentration at which a compound precipitates when a concentrated stock solution (typically in DMSO) is rapidly diluted into an aqueous buffer.[6][8] This high-throughput method is invaluable for early-stage discovery, as it mimics the conditions of many in vitro biological assays.[8][9]

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

The shake-flask method is the universally accepted standard for determining thermodynamic solubility.[10][11] The causality behind this protocol is to ensure a true equilibrium is reached between the dissolved and undissolved states of the compound.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a series of vials containing various solvents of interest (e.g., Water, 0.1 M HCl, PBS pH 7.4, Ethanol/Water mixtures). The excess solid is critical to ensure saturation is achieved.[10]

-

Equilibration: Seal the vials tightly and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7] A preliminary time-course experiment can validate the required equilibration time.

-

Phase Separation: After equilibration, allow the suspensions to settle. Separate the saturated supernatant from the excess solid. This is a critical step where errors can be introduced.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 rpm) to pellet the solid. Carefully collect the supernatant.

-

Filtration: Filter the suspension through a low-binding syringe filter (e.g., 0.22 µm PVDF). Self-Validation Check: It is crucial to test for compound adsorption to the filter material by analyzing a standard solution before and after filtration.

-

-

Quantification: Prepare a dilution series from the clear supernatant in a suitable solvent. Analyze the concentration using a validated analytical method, such as HPLC-UV, against a standard calibration curve. The final calculated concentration is the thermodynamic solubility.

Protocol 2: Kinetic Solubility Determination via Nephelometry

This high-throughput method relies on detecting precipitate formation by measuring light scattering.[12][13] Its value lies in its speed and relevance to screening assays.[8]

Methodology:

-

Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).

-

Plate Preparation: Using a liquid handler, dispense a small volume of the DMSO stock solution (e.g., 2 µL) into the wells of a microtiter plate (e.g., 96- or 384-well).[14]

-

Precipitation Induction: Rapidly add the aqueous buffer of interest (e.g., PBS, pH 7.4) to the wells to achieve the desired final concentrations.[14] Mix thoroughly.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours).[14]

-

Measurement: Place the plate in a laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU).[12][15]

-

Data Analysis: Plot NTU versus compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background, indicating the onset of precipitation.[12]

Data Presentation: Solubility Summary

All quantitative solubility data should be summarized for clear comparison.

| Solvent System | Temperature (°C) | Method | Solubility (mg/mL) |

| Deionized Water | 25 | Thermodynamic | [Insert Data] |

| PBS (pH 7.4) | 25 | Thermodynamic | [Insert Data] |

| PBS (pH 7.4) | 25 | Kinetic | [Insert Data] |

| 10% Ethanol / Water | 25 | Thermodynamic | [Insert Data] |

Visualization: Thermodynamic Solubility Workflow

Caption: Workflow for Thermodynamic Solubility Determination.

In-Depth Stability Assessment

The stability of this compound is intrinsically linked to the high reactivity of its benzylic bromide functional group.[2][16][17] Understanding its degradation pathways is essential for defining storage conditions, predicting shelf-life, and ensuring the validity of experimental results.

Potential Degradation Pathways

-

Hydrolysis: This is the most anticipated degradation pathway in aqueous or protic media. The benzylic carbon is electrophilic and susceptible to nucleophilic attack by water. This Sₙ1 or Sₙ2 reaction displaces the bromide leaving group to form 5-(hydroxymethyl)isoquinoline hydrobromide. The Sₙ1 pathway is plausible due to the resonance stabilization of the resulting benzylic carbocation.[18][19] The rate of hydrolysis is expected to be dependent on pH and temperature.

-

Oxidation: The benzylic position can be susceptible to oxidation, potentially leading to the formation of isoquinoline-5-carbaldehyde or isoquinoline-5-carboxylic acid, especially in the presence of oxidizing agents or under prolonged exposure to air.

-

Photolysis: Aromatic heterocyclic systems can be sensitive to light. Exposure to UV or visible light may induce degradation, leading to discoloration or the formation of various photoproducts.[20]

Protocol 3: Forced Degradation (Stress Testing)

Forced degradation studies are performed to intentionally degrade the compound under more severe conditions than those used for accelerated stability testing.[21] The purpose is to rapidly identify degradation products and establish a "stability-indicating" analytical method capable of separating the parent compound from all its degradants.

Methodology: For each condition, a solution of the compound (e.g., 1 mg/mL) is prepared and monitored over time (e.g., 0, 2, 8, 24 hours). A control sample is stored under ambient conditions.

-

Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

-

Base Hydrolysis: Treat with 0.1 M NaOH at room temperature (benzylic halides can be highly sensitive to base).

-

Neutral Hydrolysis: Treat with water at 60°C.

-

Oxidative Degradation: Treat with 3% H₂O₂ at room temperature.

-

Thermal Degradation: Store the solid powder at 80°C.

-

Photostability: Expose the solid powder and a solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[22][23][24][25] A dark control sample should be stored under the same conditions.

Protocol 4: ICH-Compliant Stability Study

This formal study provides data to establish a re-test period and recommended storage conditions.[26] It evaluates the compound's quality over time under the influence of temperature and humidity.[27]

Methodology:

-

Batch Selection: Use at least one representative batch of this compound.

-

Container Closure System: Package the solid compound in a container that simulates the proposed storage and distribution packaging (e.g., amber glass vials with inert seals).

-

Storage Conditions & Testing Frequency:

-

Attributes to Test: At each time point, the samples should be tested for:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the parent compound using a validated, stability-indicating HPLC method.

-

Purity/Degradation Products: Detection and quantification of any impurities or degradants.

-

Data Presentation: Stability Summary (Accelerated Condition)

| Timepoint (Months) | Storage Condition | Appearance | Assay (%) | Total Degradants (%) |

| 0 | - | Light brown solid | 99.8 | 0.2 |

| 3 | 40°C / 75% RH | [Insert Data] | [Insert Data] | [Insert Data] |

| 6 | 40°C / 75% RH | [Insert Data] | [Insert Data] | [Insert Data] |

Visualization: Degradation Pathways & Stability Workflow

Caption: Primary Predicted Degradation Pathways.

Caption: Overall Stability Testing Workflow.

Recommended Handling and Storage

Given the reactivity of the benzylic bromide and its sensitivity to moisture, proper handling and storage are paramount to maintaining the integrity of this compound.

-

Storage: The compound should be stored in a tightly sealed container, protected from light, in a refrigerated environment (0-8°C is commonly recommended).[1][3] For long-term storage, storing under an inert atmosphere (e.g., Argon or Nitrogen) is advisable to prevent oxidative degradation and hydrolysis from atmospheric moisture.

-

Handling: All handling should be performed in a well-ventilated area, preferably a fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn. Avoid creating dust. In case of spills, avoid direct contact and clean up using an inert absorbent material.

Conclusion

This compound is a valuable synthetic intermediate whose utility is directly dependent on its physicochemical properties. Its hydrobromide salt form confers favorable solubility in polar solvents, facilitating its use in a variety of reaction conditions. However, the inherent reactivity of the benzylic bromide group makes the molecule susceptible to degradation, primarily through hydrolysis. A thorough understanding and empirical determination of its solubility and stability profiles, using systematic approaches like the shake-flask method and forced degradation studies, are essential for any researcher. Adherence to the protocols and handling guidelines outlined in this document will enable scientists and drug development professionals to utilize this compound effectively, ensuring the reliability and reproducibility of their research and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 5-(Bromomethyl)isoquinoline | 158654-74-1 | Benchchem [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Isoquinoline - Wikipedia [en.wikipedia.org]

- 5. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 7. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 8. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. enamine.net [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ingentaconnect.com [ingentaconnect.com]

- 12. benchchem.com [benchchem.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 18. quora.com [quora.com]

- 19. Benzyl bromide is a primary halide. It undergoes SN1 substitution... | Study Prep in Pearson+ [pearson.com]

- 20. youtube.com [youtube.com]

- 21. ICH releases overhauled stability guideline for consultation | RAPS [raps.org]

- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 23. ema.europa.eu [ema.europa.eu]

- 24. jordilabs.com [jordilabs.com]

- 25. FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 26. database.ich.org [database.ich.org]

- 27. m.youtube.com [m.youtube.com]

An In-Depth Technical Guide to the Physicochemical Characterization of 5-(Bromomethyl)isoquinoline hydrobromide (CAS 586373-76-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Bromomethyl)isoquinoline hydrobromide (CAS 586373-76-4) is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and materials science.[1] Its isoquinoline core is a key structural motif in numerous biologically active natural products and synthetic pharmaceuticals. The presence of a reactive bromomethyl group makes it a versatile building block for the synthesis of a wide array of isoquinoline derivatives, enabling the exploration of novel therapeutic agents and functional materials.[1] This guide provides a comprehensive overview of the physicochemical properties of this compound and details the standard methodologies for its in-depth characterization.

Molecular Structure and Identification

The fundamental identity of any chemical compound lies in its molecular structure. This compound is comprised of an isoquinoline ring system substituted with a bromomethyl group at the 5-position. The compound is supplied as a hydrobromide salt, which enhances its stability and solubility in polar solvents.[1]

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 586373-76-4 |

| Chemical Name | This compound |

| Molecular Formula | C₁₀H₈BrN·HBr |

| Molecular Weight | 301.88 g/mol [1] |

| Appearance | Light brown to grey solid[1] |

| Storage Conditions | 0-8 °C[1] |

Physicochemical Properties: A Summary

A thorough understanding of a compound's physicochemical properties is paramount for its application in drug discovery and development. These properties influence a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. While specific experimental data for this compound is not extensively published, the following table summarizes the known information and provides expected ranges based on related structures.

Table 2: Summary of Physicochemical Data

| Property | Reported/Expected Value | Significance in Drug Development |

| Melting Point | Data not available. Related compounds suggest a range of 180-190°C for isomeric hydrobromide salts. | Purity assessment and identification. |

| Boiling Point | Data not available. Expected to decompose at high temperatures. | Not typically relevant for solid compounds in pharmaceutical applications. |

| Solubility | Enhanced solubility in polar solvents due to the hydrobromide salt form.[1] Specific quantitative data is not available. | Crucial for formulation, bioavailability, and in vitro assay design. |

| pKa | Data not available. The isoquinoline nitrogen is weakly basic. | Influences solubility and absorption at different physiological pH values. |

Experimental Protocols for Comprehensive Characterization

The following section outlines detailed, step-by-step methodologies for the comprehensive physicochemical characterization of this compound. These protocols are based on established analytical techniques for similar heterocyclic compounds.

Determination of Melting Point

The melting point is a critical indicator of a compound's purity.[2][3] For a pure crystalline solid, a sharp melting range of 1-2°C is expected.

Experimental Protocol:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube to a height of 2-3 mm.[3][4]

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Measurement:

-

A preliminary rapid heating is performed to determine an approximate melting range.

-

A second, slower determination is conducted with a heating rate of 1-2°C per minute near the expected melting point.

-

The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.[5]

-

Causality Behind Experimental Choices: The use of a slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate melting point determination. A broad melting range is indicative of impurities.

Spectroscopic Characterization

Spectroscopic techniques provide unambiguous confirmation of a molecule's structure.

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Expected Signals: The spectrum is expected to show signals in the aromatic region corresponding to the isoquinoline ring protons and a characteristic singlet for the bromomethyl (-CH₂Br) protons. The exact chemical shifts will be influenced by the solvent and the protonation state of the isoquinoline nitrogen.

¹³C NMR Spectroscopy Protocol:

-

Sample Preparation: A more concentrated sample (20-50 mg) in the same deuterated solvent is typically required.

-

Instrumentation: As above.

-

Data Acquisition: Acquire the ¹³C NMR spectrum, often with proton decoupling.

-

Expected Signals: The spectrum will show distinct signals for each of the carbon atoms in the molecule. The carbon of the bromomethyl group will appear in the aliphatic region, while the isoquinoline carbons will be in the aromatic region.

Diagram: NMR Workflow for Structural Elucidation

Caption: Workflow for NMR-based structural confirmation.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.[6][7][8]

FT-IR Spectroscopy Protocol:

-

Sample Preparation: The solid sample is typically analyzed using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Instrumentation: A FT-IR spectrometer.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹).

-

Expected Absorption Bands:

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

Aromatic C=C and C=N stretching: ~1600-1450 cm⁻¹

-

C-H bending (out-of-plane): ~900-675 cm⁻¹ (provides information on substitution patterns)

-

C-Br stretching: ~600-500 cm⁻¹

-

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[9]

Mass Spectrometry Protocol:

-

Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: A high-resolution mass spectrometer (e.g., ESI-QTOF or Orbitrap).

-

Data Acquisition: The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) in positive ion mode.

-

Expected Results:

-

Molecular Ion Peak: The mass spectrum will show a prominent peak corresponding to the cation of the free base [C₁₀H₈BrN]⁺.

-

Isotopic Pattern: Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak will appear as a characteristic doublet with a mass difference of 2 Da and approximately equal intensity.[10] This provides definitive evidence for the presence of a single bromine atom in the molecule.

-

Diagram: Mass Spectrometry Isotopic Pattern

Caption: Characteristic 1:1 isotopic pattern for a monobrominated compound.

Solubility Determination

Assessing solubility is crucial for preclinical development.[11][12][13] Both kinetic and thermodynamic solubility can be determined.

Thermodynamic Solubility Protocol (Shake-Flask Method):

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the desired solvent (e.g., water, buffer at various pH values) in a sealed vial.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

-

Separation: The suspension is filtered or centrifuged to remove the undissolved solid.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Diagram: Thermodynamic Solubility Workflow

Caption: Workflow for determining thermodynamic solubility.

Conclusion

References

- 1. chemimpex.com [chemimpex.com]

- 2. cdn.juniata.edu [cdn.juniata.edu]

- 3. uomus.edu.iq [uomus.edu.iq]

- 4. Determination of Melting Point [wiredchemist.com]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. mdpi.com [mdpi.com]

- 7. DFT studies and vibrational spectra of isoquinoline and 8-hydroxyquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. irphouse.com [irphouse.com]

- 9. benchchem.com [benchchem.com]

- 10. youtube.com [youtube.com]

- 11. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. lifechemicals.com [lifechemicals.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

The Multifaceted Biological Activities of Synthetic Isoquinoline Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Potential of the Isoquinoline Scaffold

The isoquinoline core, a heterocyclic aromatic organic compound, is a privileged scaffold in medicinal chemistry.[1] Its rigid structure and ability to be readily functionalized have made it a cornerstone in the development of a vast array of therapeutic agents.[1] From potent analgesics like morphine to vasodilators such as papaverine, nature has long demonstrated the pharmacological power of isoquinoline alkaloids.[1] In recent decades, synthetic chemists have harnessed this versatile framework to create novel derivatives with a broad spectrum of biological activities, offering promising avenues for the treatment of cancer, infectious diseases, inflammation, and neurodegenerative disorders.[2][3]

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the significant biological activities of synthetic isoquinoline derivatives. We will delve into the molecular mechanisms underpinning their therapeutic effects, provide detailed, field-proven experimental protocols for their evaluation, and present key quantitative data to facilitate comparative analysis. Our focus is on empowering researchers to design and execute robust experimental workflows, fostering the discovery and development of the next generation of isoquinoline-based therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

The quest for novel anticancer agents is a paramount challenge in modern medicine. Synthetic isoquinoline derivatives have emerged as a promising class of compounds that exhibit potent cytotoxic and antiproliferative effects against a wide range of cancer cell lines.[4] Their mechanisms of action are diverse, targeting key cellular processes involved in cancer progression, including cell cycle regulation, apoptosis, and DNA replication.[5]

A. Mechanisms of Anticancer Action

The anticancer effects of isoquinoline alkaloids are multifaceted, often involving the induction of cell cycle arrest, apoptosis, and autophagy.[5][6] Many of these compounds exert their effects by directly interacting with cellular macromolecules.[5]

-

DNA Intercalation and Topoisomerase Inhibition: Certain isoquinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription, ultimately leading to cell death.[1][5] Others function as topoisomerase inhibitors, preventing the unwinding of DNA necessary for these processes.

-

Microtubule Disruption: Some isoquinoline alkaloids, such as noscapine and its derivatives, interfere with microtubule dynamics.[5] By binding to tubulin, they can either inhibit its polymerization or promote its depolymerization, leading to mitotic arrest and apoptosis.[5]

-

Signaling Pathway Modulation: A growing body of evidence indicates that isoquinoline derivatives can modulate critical signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway, which is crucial for cell growth and survival.[2]

Signaling Pathway of Isoquinoline Derivatives in Cancer

Caption: Mechanisms of anticancer action of isoquinoline derivatives.

B. Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of compounds.[7] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7] The intensity of the purple color is directly proportional to the number of viable cells.[5]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

Synthetic isoquinoline derivative (test compound)

-

MTT solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well flat-bottom sterile culture plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Harvest and count cells, ensuring they are in the exponential growth phase.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate at a predetermined optimal density (typically 1,000 to 100,000 cells per well).

-

Include wells with medium only as a blank control.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

-

-

Compound Treatment:

-

Prepare serial dilutions of the isoquinoline derivative in complete cell culture medium.

-

Carefully aspirate the medium from the wells and add 100 µL of the compound dilutions to the respective wells.

-

Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

-

Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the mean absorbance of the blank wells from all other wells.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

-

C. Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected synthetic isoquinoline derivatives against various human cancer cell lines.

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Phenylaminoisoquinolinequinone Derivative | AGS (gastric) | Submicromolar | [8] |

| Phenylaminoisoquinolinequinone Derivative | SK-MES-1 (lung) | Submicromolar | [8] |

| Phenylaminoisoquinolinequinone Derivative | J82 (bladder) | Submicromolar | [8] |

| Tetrahydroisoquinoline-stilbene Derivative 17 | A549 (lung) | 0.025 | [2] |

| Benzo[6][9]indolo[3,4-c]isoquinoline 3 | Mean of 9 cell lines | 0.039 | [2] |

| 1-phenyl-1,2,3,4-dihydroisoquinoline 5n | Tubulin polymerization | 11.4 | [1] |

| Imidazo[1,2‐a]pyridine-1,2,3‐triazole Derivative 9d | HeLa (cervical) | 10.89 | [10] |

| Imidazo[1,2‐a]pyridine-1,2,3‐triazole Derivative 9d | MCF-7 (breast) | 2.35 | [10] |

II. Antimicrobial Activity: Combating Drug-Resistant Pathogens

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new classes of antimicrobial agents. Synthetic isoquinoline derivatives have demonstrated significant activity against a broad range of pathogenic bacteria and fungi.[11][12]

A. Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of isoquinoline derivatives are varied and can include:

-

Inhibition of Cell Wall Synthesis: Some derivatives interfere with the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall, leading to cell lysis.[13]

-

Disruption of DNA and Protein Synthesis: Similar to their anticancer effects, some isoquinolines can inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14] They can also interfere with protein synthesis by targeting bacterial ribosomes.

-

Membrane Disruption: Certain derivatives can disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

B. Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][16]

Materials:

-

Bacterial strain of interest

-

Cation-adjusted Mueller-Hinton broth (or other appropriate broth)

-

Synthetic isoquinoline derivative

-

Sterile 96-well microdilution plates

-

Spectrophotometer or McFarland standards

-

Incubator

Procedure:

-

Inoculum Preparation:

-

From a pure overnight culture, pick 3-4 colonies and suspend them in saline.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[17]

-

Dilute the standardized inoculum to the appropriate final concentration for testing (typically 5 x 10⁵ CFU/mL in the well).

-

-

Compound Dilution:

-

Prepare serial two-fold dilutions of the isoquinoline derivative in the appropriate broth medium in the wells of a 96-well microdilution plate.[15]

-

-

Inoculation and Incubation:

-

Inoculate each well containing the compound dilutions with the standardized bacterial inoculum.

-

Include a growth control well (inoculum without compound) and a sterility control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours.[18]

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity.

-

The MIC is the lowest concentration of the compound at which there is no visible growth.[15]

-

C. Quantitative Data: Antimicrobial Activity

The following table presents the Minimum Inhibitory Concentration (MIC) values of selected synthetic isoquinoline derivatives against various pathogenic bacteria.

| Compound | Bacterial Strain | MIC (µg/mL) | Reference |

| Tricyclic Isoquinoline 8d | Staphylococcus aureus | 16 | [14][19] |

| Tricyclic Isoquinoline 8f | Staphylococcus aureus | 32 | [14][19] |

| Tricyclic Isoquinoline 8f | Streptococcus pneumoniae | 32 | [14][19] |

| Tricyclic Isoquinoline 8d | Enterococcus faecium | 128 | [14][19] |

| Tricyclic Isoquinoline 8f | Enterococcus faecium | 64 | [14][19] |

| Alkynyl Isoquinoline HSN584 | Methicillin-resistant S. aureus (MRSA) | 4-16 | [20] |

| Alkynyl Isoquinoline HSN739 | Methicillin-resistant S. aureus (MRSA) | 4-16 | [20] |

| Alkynyl Isoquinoline HSN584 | Vancomycin-resistant E. faecalis (VRE) | 4-16 | [20] |

| Alkynyl Isoquinoline HSN739 | Vancomycin-resistant E. faecalis (VRE) | 4-16 | [20] |

III. Antiviral Activity: A Broad-Spectrum Approach

Viral infections continue to pose a significant threat to global health. Synthetic isoquinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including influenza virus, human immunodeficiency virus (HIV), and coronaviruses.[9][21]

A. Mechanisms of Antiviral Action

The antiviral mechanisms of isoquinoline derivatives can target various stages of the viral life cycle:

-

Inhibition of Viral Entry: Some compounds can block the attachment of the virus to host cell receptors or inhibit the fusion of the viral envelope with the host cell membrane.[22]

-

Inhibition of Viral Replication: Certain derivatives can inhibit key viral enzymes, such as reverse transcriptase or polymerase, which are essential for the replication of the viral genome.[13]

-

Interference with Viral Assembly and Release: Some compounds may interfere with the assembly of new viral particles or block their release from the host cell.

Logical Flow of a Plaque Reduction Assay

Caption: Step-by-step workflow of a plaque reduction assay.

B. Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is the gold standard for quantifying the infectivity of lytic viruses and evaluating the efficacy of antiviral compounds.[3] This assay measures the reduction in the number of viral plaques in the presence of a test compound.[3]

Materials:

-

Host cell line susceptible to the virus

-

Virus stock of known titer

-

Complete cell culture medium

-

Synthetic isoquinoline derivative

-

Semi-solid overlay medium (e.g., containing agarose or methylcellulose)

-

Staining solution (e.g., crystal violet)

-

Fixative solution (e.g., 10% formalin)

-

Multi-well plates

Procedure:

-

Cell Seeding:

-

Seed host cells in multi-well plates to form a confluent monolayer.

-

-

Compound and Virus Preparation:

-

Prepare serial dilutions of the isoquinoline derivative in infection medium.

-

Dilute the virus stock to a concentration that will produce a countable number of plaques (e.g., 50-100 plaque-forming units per well).

-

-

Infection and Treatment:

-

Wash the cell monolayers with sterile PBS.

-

Infect the cells with the virus inoculum in the presence of different concentrations of the isoquinoline derivative. Include a virus control (no compound) and a cell control (no virus).

-

Allow the virus to adsorb for 1-2 hours.

-

-

Overlay and Incubation:

-

After adsorption, remove the inoculum and add the semi-solid overlay medium containing the respective compound concentrations.

-

Incubate the plates until plaques are visible (typically 2-10 days, depending on the virus).[23]

-

-

Plaque Visualization and Counting:

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each compound concentration relative to the virus control.

-

Determine the IC₅₀ value (the concentration that reduces the number of plaques by 50%) by plotting the percentage of plaque reduction against the compound concentration.

-

D. Quantitative Data: Antiviral Activity

The following table summarizes the antiviral activity of selected synthetic isoquinoline derivatives.

| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |

| Isoquinolone 1 | Influenza A (PR8) | MDCK | 0.2-0.6 | [21] |

| Isoquinolone 1 | Influenza B (Lee) | MDCK | 0.2-0.6 | [21] |

| Isoquinolone 21 | Influenza A | HeLa | 9.9-18.5 | [13][21] |

| Aromoline | SARS-CoV-2 (Delta) | Pseudovirus | 0.47 | [22][24] |

| Aromoline | SARS-CoV-2 (Omicron) | Pseudovirus | 0.86 | [22][24] |

| Berbamine | SARS-CoV-2 (Delta) | Pseudovirus | 2.56 | [22][24] |

| Obamegine | SARS-CoV-2 (Omicron) | Pseudovirus | 1.19 | [22][24] |

| Dimethoxy-3,4-dihydroisoquinoline | HIV | 2.07 µg/mL | [25] |

IV. Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Synthetic isoquinoline derivatives have demonstrated potent anti-inflammatory properties by modulating key inflammatory pathways.[2][26]

A. Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of isoquinoline derivatives are often mediated by:

-

Inhibition of Pro-inflammatory Mediators: These compounds can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, as well as inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[26]

-

Modulation of Signaling Pathways: A primary mechanism involves the inhibition of the NF-κB signaling pathway, a master regulator of inflammation.[2] By preventing the activation of NF-κB, isoquinoline derivatives can downregulate the expression of numerous pro-inflammatory genes.[2] They can also modulate other inflammatory pathways, such as the MAPK signaling cascade.[2]

NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB pathway by isoquinoline derivatives.

B. Experimental Protocol: Nitric Oxide Synthase Activity Assay in Macrophages

This protocol measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The Griess assay is used to quantify nitrite, a stable breakdown product of NO.[27]

Materials:

-

RAW 264.7 murine macrophage cell line

-

Complete RPMI medium

-

LPS

-

Synthetic isoquinoline derivative

-

Griess reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution

-

24-well plates

Procedure:

-

Cell Culture and Plating:

-

Culture RAW 264.7 cells in complete RPMI medium.

-

Plate the cells in 24-well plates at a density of 1 x 10⁵ cells/mL and incubate for 24 hours.[27]

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of the isoquinoline derivative for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.[26]

-

-

Nitrite Measurement (Griess Assay):

-

Collect the cell culture supernatants.

-

Add 50 µL of supernatant to a 96-well plate.

-

Add 50 µL of Griess reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess reagent B to each well and incubate for another 10 minutes at room temperature, protected from light.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis:

-

Generate a standard curve using the sodium nitrite standard solution.

-

Calculate the concentration of nitrite in the samples from the standard curve.

-

Determine the percentage of inhibition of NO production for each compound concentration relative to the LPS-stimulated control.

-

C. Quantitative Data: Anti-inflammatory Activity